molecular formula C3H5N3O B2677403 (S)-2-(Azidomethyl)oxirane CAS No. 127182-48-3

(S)-2-(Azidomethyl)oxirane

Cat. No. B2677403
CAS RN: 127182-48-3
M. Wt: 99.093
InChI Key: JSOGDEOQBIUNTR-VKHMYHEASA-N
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Description

“(S)-2-(Azidomethyl)oxirane” is a compound that contains an oxirane group. The oxirane group is highly reactive and undergoes a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles .


Synthesis Analysis

The synthesis of compounds containing an oxirane group can be achieved through various methods. For instance, Dimethyldioxirane (DMDO) has been used as a valuable oxidant for the synthesis of polyfunctional aromatic imidazolium monomers bearing epoxides . Another approach involves the use of 3′-O-azidomethyl nucleotide reversible terminators in DNA sequencing by synthesis (SBS) .


Molecular Structure Analysis

The molecular structure of “(S)-2-(Azidomethyl)oxirane” can be analyzed using various spectroscopic techniques. For example, the four 3′-O-azidomethyl nucleotide reversible terminators displayed surface enhanced Raman scattering (SERS) at 2125 cm −1 .


Chemical Reactions Analysis

The oxirane group in “(S)-2-(Azidomethyl)oxirane” is known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . The base-catalyzed oxirane ring opening reaction with thiol nucleophiles is frequently employed for post-polymerization modification of polymeric glycidyl scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(Azidomethyl)oxirane” can be analyzed using multidimensional scaling of a large number of physical–chemical properties .

Mechanism of Action

The mechanism of action of “(S)-2-(Azidomethyl)oxirane” involves the reactivity of the oxirane group. The kinetics for the epoxidation of methyl esters of palm olein (MEPOL) by peroxyformic acid and peroxyacetic acid generated in situ were studied. The rate-determining step was found to be the formation of peroxy acid .

Future Directions

The future directions for “(S)-2-(Azidomethyl)oxirane” could involve further exploration of its reactivity and potential applications. For instance, the base-catalyzed oxirane ring opening reaction with thiol nucleophiles is frequently employed for post-polymerization modification of polymeric glycidyl scaffolds . This suggests potential applications in the field of polymer chemistry.

properties

IUPAC Name

(2S)-2-(azidomethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOGDEOQBIUNTR-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Azidomethyl)oxirane

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